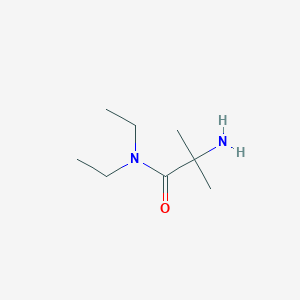
N,N-diethyl-2-methylalaninamide
Descripción general
Descripción
“N,N-diethyl-2-methylpropanamide” is a chemical compound with the molecular formula C8H17NO . It’s also known as “N,N-Diethyl-2-methylpropanamide” in IUPAC nomenclature .
Synthesis Analysis
While there isn’t specific information available on the synthesis of “N,N-diethyl-2-methylalaninamide”, similar compounds have been synthesized through various methods. For instance, N,N-diethyl-2-methylene-3-butenamides have been synthesized through free-radical polymerization . Another study reported the synthesis of a series of 4-arylamino-quinazoline derivatives .Molecular Structure Analysis
The molecular structure of “N,N-diethyl-2-methylpropanamide” includes a molecular formula of CHNO, an average mass of 143.227 Da, and a monoisotopic mass of 143.131012 Da .Aplicaciones Científicas De Investigación
1. Environmental Impact and Degradation
N,N-diethyl-2-methylalaninamide, commonly known as DEET, is widely used as an insect repellent. Its presence in waste and surface waters as a contaminant has been studied, including its degradation pathways through radical-induced oxidative and reductive processes. Research has provided insights into its reaction rate constants with hydroxyl radicals and hydrated electrons, offering an understanding of its environmental fate and potential advanced oxidation/reduction processes for its control (Song et al., 2009).
2. Chemical Analysis and Synthesis
Studies on the conformational analysis and synthesis of related compounds provide valuable insights into their chemical properties. For instance, research on the synthesis of mono- and difluoroalanines and the ab initio calculations on N-acetyl-N'-methylalaninamide conformers enhance our understanding of these compounds' chemical structures and potential applications (Gerus et al., 2000), (Gould & Kollman, 1992).
3. Pharmaceutical and Medical Applications
DEET's use in pharmaceutical and medical contexts, such as in prophylaxis against schistosomiasis, highlights its potential beyond being an insect repellent. Research in this area provides evidence for its effectiveness and safety in specific medical applications (Jackson et al., 2003).
4. Analytical and Diagnostic Methods
Analytical techniques for detecting and measuring DEET and related compounds are crucial for both environmental monitoring and medical diagnostics. This includes methods for therapeutic monitoring assays in human serum and urine, which are vital for understanding the pharmacokinetics and potential health impacts of these compounds (Griffiths et al., 1983).
5. Novel Material and Compound Synthesis
Research into the synthesis of novel compounds, such as reactive dyes with simultaneous insect-repellent and anti-bacterial properties, demonstrates the diverse applications of DEET and related compounds in material science (Mokhtari et al., 2014).
Mecanismo De Acción
Target of Action
N,N-diethyl-2-methylalaninamide, also known as DEET, is a widely used insect repellent . The primary targets of DEET are the octopaminergic synapses in insects . Octopamine is a neurotransmitter in insects and plays a crucial role in their nervous system .
Mode of Action
DEET interacts with its targets by inducing neuroexcitation in insects . It has been shown to increase internal free calcium via the octopamine receptors of Sf21 cells . This action is blocked by phentolamine, an octopamine receptor antagonist . DEET also blocks sodium (Na+) and potassium (K+) channels in neurons .
Biochemical Pathways
It is known that deet’s action on the octopaminergic synapses leads to neuroexcitation in insects . This neuroexcitation is likely to disrupt normal neural signaling in the insects, making them repelled by the presence of DEET.
Pharmacokinetics
The pharmacokinetics of DEET involves its absorption, distribution, metabolism, and excretion (ADME). DEET is a poor acetylcholinesterase inhibitor, even at a concentration of 10 mM . Its IC50 values against Drosophila melanogaster, Musca domestica, and human acetylcholinesterases are 6-12 mM . DEET’s pharmacokinetic properties are influenced by its interactions with monoamine oxidase-A (MAO-A), CYP2D6, and CYP2C19, which can reduce its clearance rate .
Result of Action
The result of DEET’s action is the repulsion of insects. By inducing neuroexcitation in insects, DEET effectively repels them, protecting humans from insect bites and the diseases they can carry . In humans, DEET’s ion channel blocking action in neurons may contribute to the numbness experienced after inadvertent application to the lips or mouth .
Action Environment
The efficacy and stability of DEET can be influenced by environmental factors. It’s worth noting that DEET has been deemed safe and effective for direct application on human skin , suggesting that it is stable under a variety of environmental conditions.
Safety and Hazards
Direcciones Futuras
The future directions for “N,N-diethyl-2-methylalaninamide” and similar compounds could involve further exploration of their synthesis, characterization, and bioconjugation. For instance, a novel thermoresponsive copolymer, poly(N,N-diethylacrylamide-co-glycidyl methacrylate), has been synthesized and characterized .
Propiedades
IUPAC Name |
2-amino-N,N-diethyl-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-5-10(6-2)7(11)8(3,4)9/h5-6,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDKPCCQVZSPRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(C)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



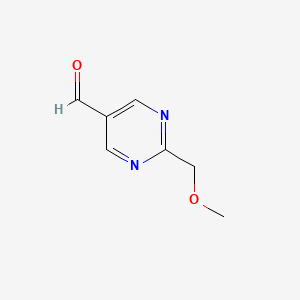
![(1-Oxopyrrolo[1,2-D][1,2,4]triazin-2(1H)-YL)acetonitrile](/img/structure/B1416193.png)

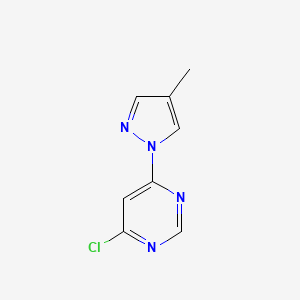


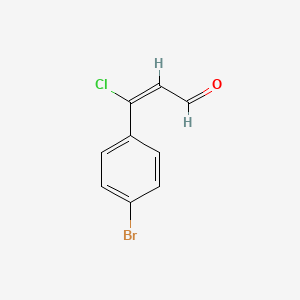
![({1-[(2-Ethyl-1H-imidazol-1-YL)methyl]cyclopropyl}methyl)amine](/img/structure/B1416205.png)

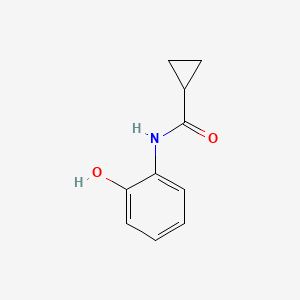
![N-[(5-Ethyl-1,3,4-oxadiazol-2-YL)methyl]ethanamine](/img/structure/B1416210.png)
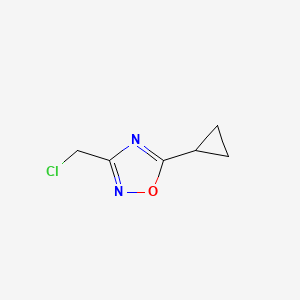

![1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B1416214.png)